molecular formula C18H13N3O7 B15150183 2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid

2-[3-(5-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid

Cat. No.: B15150183
M. Wt: 383.3 g/mol
InChI Key: CEAJZZGXKUABQC-UHFFFAOYSA-N
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Description

2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, an isoindoline-1,3-dione moiety, and a benzoic acid derivative, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID typically involves the reaction of 5-nitroisoindoline-1,3-dione with 3-aminopropanoic acid, followed by the coupling of the resulting intermediate with benzoic acid. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindoline-1,3-dione moiety may also play a role in binding to specific proteins or nucleic acids, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-NITRO-1,3-DIOXOISOINDOL-2-YL)PROPANAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an isoindoline-1,3-dione moiety allows for diverse chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C18H13N3O7

Molecular Weight

383.3 g/mol

IUPAC Name

2-[3-(5-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoic acid

InChI

InChI=1S/C18H13N3O7/c22-15(19-14-4-2-1-3-12(14)18(25)26)7-8-20-16(23)11-6-5-10(21(27)28)9-13(11)17(20)24/h1-6,9H,7-8H2,(H,19,22)(H,25,26)

InChI Key

CEAJZZGXKUABQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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